molecular formula C28H51N9O9 B12121091 H-Thr-Lys-Pro-Pro-Arg-OH

H-Thr-Lys-Pro-Pro-Arg-OH

Cat. No.: B12121091
M. Wt: 657.8 g/mol
InChI Key: FFGFMFZFUNHLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Lys-Pro-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Thr-Lys-Pro-Pro-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can result in analogs with altered biological activity .

Mechanism of Action

H-Thr-Lys-Pro-Pro-Arg-OH exerts its effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular events, including the activation of signaling pathways that lead to increased phagocytic activity. The molecular targets involved include receptors that regulate calcium and cyclic nucleotide levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of two proline residues, which contribute to its distinct biological activity. Its ability to enhance phagocytic activity makes it a valuable tool in immunological research and potential therapeutic applications .

Properties

IUPAC Name

acetic acid;2-[[1-[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFMFZFUNHLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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